Welcome to the BenchChem Online Store!
molecular formula C14H7ClF3NO5 B8631625 5-(2-Chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid

5-(2-Chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid

Cat. No. B8631625
M. Wt: 361.65 g/mol
InChI Key: GLBSCOYWQNMMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04465508

Procedure details

The acid from (b) (2.0 g) was added to a mixture of concentrated sulphuric acid (15 ml) and 1,2-dichloroethane (10 ml) kept at 0°. Potassium nitrate (1.2 g) was then added in portions with stirring over a period of 30 minutes, keeping the temperature at 0°. The mixture was stirred for a further hour at 0° and then for 3 hours at room temperature. The mixture was then poured on to ice and extracted with ethyl acetate. The extract was washed with water, dried, and evaporated to give a dark gum. This was extracted several times with boiling cyclohexane. The residue crystallised on cooling and was identified as the required nitro-acid, with a melting point of 147°-148°.
Name
( b )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Potassium nitrate
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[N+:27]([O-])([O-:29])=[O:28].[K+]>ClCCCl>[Cl:1][C:2]1[CH:17]=[CH:16][C:15]([C:18]([F:20])([F:19])[F:21])=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][C:11]([N+:27]([O-:29])=[O:28])=[C:7]([CH:6]=1)[C:8]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
( b )
Quantity
2 g
Type
reactant
Smiles
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=C(C=C1)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Potassium nitrate
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0°
CUSTOM
Type
CUSTOM
Details
at 0°
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further hour at 0°
WAIT
Type
WAIT
Details
for 3 hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was then poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark gum
EXTRACTION
Type
EXTRACTION
Details
This was extracted several times with boiling cyclohexane
CUSTOM
Type
CUSTOM
Details
The residue crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)O)C2)[N+](=O)[O-])C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.